Ethene, 1-chloro-1,2-difluoro-, (1E)-
Overview
Description
Ethene, 1-chloro-1,2-difluoro-, (1E)- is an organofluorine compound with the molecular formula C2HClF2. It is a colorless gas at room temperature and is known for its applications in various chemical processes. The compound is characterized by the presence of both chlorine and fluorine atoms attached to an ethene backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethene, 1-chloro-1,2-difluoro-, (1E)- can be synthesized through several methods. One common approach involves the halogenation of ethene derivatives. For instance, the reaction of 1,2-difluoroethene with chlorine gas under controlled conditions can yield Ethene, 1-chloro-1,2-difluoro-, (1E)-. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: In industrial settings, Ethene, 1-chloro-1,2-difluoro-, (1E)- is produced through large-scale halogenation processes. These processes often involve the use of specialized reactors that can handle the reactive nature of chlorine and fluorine gases. The production is carefully monitored to maintain the desired isomeric form and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Ethene, 1-chloro-1,2-difluoro-, (1E)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1,2-difluoroethanol.
Addition Reactions: The compound can participate in addition reactions with hydrogen halides, resulting in the formation of 1-chloro-1,2-difluoroethane.
Polymerization: Under specific conditions, Ethene, 1-chloro-1,2-difluoro-, (1E)- can polymerize to form poly(chloro-difluoroethylene), which has applications in the production of specialty plastics.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Addition Reactions: Often require the presence of hydrogen halides and are conducted at room temperature or slightly elevated temperatures.
Polymerization: Requires initiators such as peroxides and is carried out under controlled temperature and pressure conditions.
Major Products Formed:
- 1,2-difluoroethanol
- 1-chloro-1,2-difluoroethane
- Poly(chloro-difluoroethylene)
Scientific Research Applications
Ethene, 1-chloro-1,2-difluoro-, (1E)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organofluorine compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving halogenated hydrocarbons.
Medicine: Explored for its potential use in the development of pharmaceuticals, especially those requiring fluorinated intermediates.
Industry: Utilized in the production of specialty plastics and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Ethene, 1-chloro-1,2-difluoro-, (1E)- involves its interaction with nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms makes the compound highly reactive. In substitution reactions, the chlorine atom is typically displaced by nucleophiles, while in addition reactions, the double bond in the ethene backbone is targeted by electrophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which stabilize the transition states during chemical reactions.
Comparison with Similar Compounds
1,2-dichloroethene: Similar in structure but contains two chlorine atoms instead of fluorine.
1,2-difluoroethene: Lacks the chlorine atom present in Ethene, 1-chloro-1,2-difluoro-, (1E)-.
1-chloro-1,2-difluoroethane: Contains an additional hydrogen atom, making it a saturated compound.
Uniqueness: Ethene, 1-chloro-1,2-difluoro-, (1E)- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens results in a compound with high reactivity and versatility in various chemical reactions. Its ability to undergo both substitution and addition reactions makes it valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
(E)-1-chloro-1,2-difluoroethene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2/c3-2(5)1-4/h1H/b2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJENPNUXCMYXPT-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\F)/Cl)\F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288620 | |
Record name | Ethene, 1-chloro-1,2-difluoro-, (1E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2837-86-7, 30860-28-7, 359-04-6 | |
Record name | Ethene, 1-chloro-1,2-difluoro-, (1E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2837-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-1-Chloro-2-fluoroethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002837867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-1-Chloro-2-fluoroethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030860287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1-chloro-1,2-difluoro-, (1E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-1,2-difluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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